BCX 1470 was first discovered in 1997 and has been classified primarily as a serine protease inhibitor. Its primary applications are in research related to the complement system, which plays a crucial role in immune response and inflammation. The compound is cataloged under the Chemical Abstracts Service number 217099-43-9 .
The synthesis of BCX 1470 involves multiple steps, focusing on creating the core benzothiophene structure followed by functionalization:
Technical parameters such as temperature, reaction times, and solvents used can vary depending on the specific synthetic route adopted.
The molecular structure of BCX 1470 features a benzothiophene moiety linked to a thiophene-2-carboxylic acid group. The compound's structure can be visualized as follows:
The three-dimensional conformation of BCX 1470 is crucial for its interaction with target enzymes, influencing its binding affinity and inhibition efficacy .
BCX 1470 participates in several chemical reactions that are essential for its functionality:
The outcomes of these reactions depend significantly on the reagents and conditions applied.
BCX 1470 exerts its biological effects primarily through inhibition of serine proteases factor D and C1s:
BCX 1470 exhibits several notable physical and chemical properties:
These properties are essential for determining its applicability in various experimental settings .
BCX 1470 has a broad range of applications across several scientific fields:
BCX-1470 functions as a potent competitive inhibitor of Factor D (FD), a serine protease that serves as the rate-limiting enzyme in the alternative complement pathway (AP). FD circulates in human blood at exceptionally low concentrations (1.8 ± 0.4 µg/mL), making it the scarcest complement protein and a pharmacologically attractive target [1]. Its catalytic action involves cleaving a single Arg234-Lys235 bond in Factor B when complexed with C3b, thereby forming the AP C3 convertase (C3bBb)—the central amplification enzyme of the complement cascade [1]. BCX-1470 binds directly to FD's catalytic site, preventing its interaction with the C3bB substrate complex and halting convertase formation [3] [6]. This specific inhibition disrupts the amplification loop responsible for >80% of C5 convertase activity downstream, thereby mitigating uncontrolled complement activation implicated in pathologies like paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD) [1] [5].
Structurally, FD exists in a latent, self-inhibited conformation in circulation. A unique "twisted salt bridge" between Asp189 and Arg218 elevates the 214-218 surface loop (self-inhibitory loop), which obstructs substrate access to the catalytic triad (Asp102-His57-Ser195) and forces His57 into an inactive conformation [1]. BCX-1470 likely exploits conformational shifts during FD activation upon substrate binding. When FD engages the open conformation of Factor B within the C3bB complex, allosteric changes occur that reposition the self-inhibitory loop, exposing the catalytic site and enabling hydrolysis [1]. BCX-1470 competitively occupies this transiently exposed active site.
Table 1: Key Pharmacodynamic Parameters of BCX-1470
Parameter | Factor D | C1s | Trypsin |
---|---|---|---|
IC₅₀ | 96 nM | 1.6 nM | 326 nM |
Selectivity Ratio (vs. Trypsin) | 3.4-fold | 200-fold | 1-fold |
Primary Pathway Affected | Alternative Complement | Classical Complement | N/A |
Solubility (BCX-1470 methanesulfonate) | ≥ 33.33 mg/mL in DMSO | ≥ 2.5 mg/mL in co-solvent formulations [3] [6] |
BCX-1470 exhibits a rare dual-target inhibitory profile within the complement system, potently suppressing both the alternative pathway (via FD) and the classical pathway (via C1s). Its inhibitory activity against C1s—the serine protease within the C1 complex responsible for cleaving C4 and C2 to initiate the classical pathway—is exceptionally potent (IC₅₀ = 1.6 nM), exceeding its FD inhibition (IC₅₀ = 96 nM) by ~60-fold and its trypsin inhibition by 200-fold [6] [10]. This differential potency highlights BCX-1470's intrinsic selectivity bias towards the classical pathway initiator, C1s, while still maintaining significant activity against FD [6].
This dual inhibition has distinct therapeutic implications. By targeting C1s, BCX-1470 can dampen antibody-dependent complement activation (e.g., in autoimmune disorders or transplant rejection). Concurrently, its FD inhibition controls the powerful amplification loop critical in many complement-mediated diseases like C3 glomerulopathy (C3G) and atypical hemolytic uremic syndrome (aHUS) [1] [5]. Notably, BCX-1470 methanesulfonate, a salt form developed to enhance aqueous solubility and stability, retains equivalent biological activity to the free compound [3] [6]. In vitro studies confirm BCX-1470 blocks both the esterolytic activity and the hemolytic activity (complement-mediated cell lysis) of purified FD and C1s [6] [10].
BCX-1470's mechanism diverges significantly from classical serine protease inhibitors like thrombin or trypsin inhibitors due to the unique structural biology of its primary target, Factor D. Unlike typical trypsin-like serine proteases (e.g., thrombin, trypsin, plasmin), which possess a deep, hydrophobic S1 pocket optimally configured to bind basic residues like arginine, FD exhibits an atypical catalytic site conformation [1] [7].
Key structural distinctions underpinning BCX-1470's selectivity include:
These features render FD intrinsically less active catalytically but also create a distinct pharmacophore for inhibitor binding. BCX-1470's chemical scaffold (C₁₄H₁₀N₂O₂S₂) likely exploits this unique FD topology, enabling its high selectivity for FD and C1s over other abundant serine proteases like trypsin (IC₅₀ = 326 nM) and presumably thrombin [6] [7]. This selectivity is crucial for minimizing off-target effects on coagulation or digestive proteases. Further contrasting its mechanism:
Table 2: Structural and Functional Comparison of Factor D vs. Typical Serine Proteases
Feature | Factor D | Trypsin/Thrombin | Implication for BCX-1470 |
---|---|---|---|
Plasma Concentration | Very Low (1.8 µg/mL) | High (Thrombin: ~1.4 µM) | Lower dose needed for inhibition |
Catalytic Triad State (Circulating) | Latent (Inactive) | Zymogen (Requires cleavage) | FD requires activation; BCX-1470 targets active/conformational state |
S1 Pocket Geometry | Deep, Narrow | Broad, Hydrophobic | Enables selective inhibitor design |
Key Regulatory Element | Self-inhibitory loop (214-218) | Activation Peptide | BCX-1470 likely binds after loop displacement |
Primary Physiological Role | Alternative Pathway Convertase Assembly | Digestion (Trypsin); Coagulation (Thrombin) | Targeted inhibition has lower risk of systemic toxicity |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: